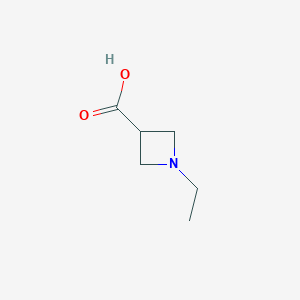

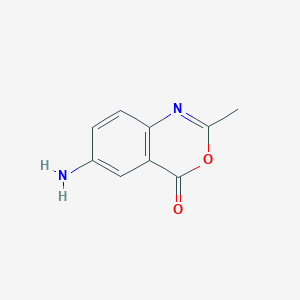

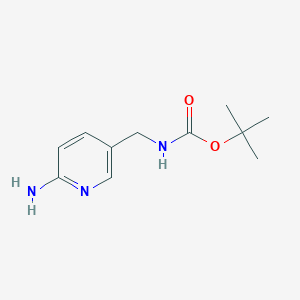

6-amino-2-methyl-4H-3,1-benzoxazin-4-one

説明

The compound “6-amino-2-methyl-4H-3,1-benzoxazin-4-one” is a synthetic antimicrobial agent . It belongs to the quinazolinone class of drugs and has been shown to be effective against Staphylococcus aureus and other bacteria .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from an intermediate formula and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .科学的研究の応用

Elastase Inhibition

This compound has been identified as an elastase inhibitor . Elastase is an enzyme that breaks down elastin, an important protein in connective tissues. Inhibitors like 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are crucial in research for treatments of conditions such as emphysema and cystic fibrosis, where elastase activity is detrimental.

Anti-neoplastic Agent

As an anti-neoplastic agent , this benzoxazinone derivative plays a role in cancer research . It’s studied for its potential to inhibit the growth of neoplastic cells, which are cells that grow excessively and form tumors.

Enzyme Inhibition

Beyond elastase, 6-amino-2-methyl-4H-3,1-benzoxazin-4-one serves as a general enzyme inhibitor . It’s used in biochemical studies to understand enzyme mechanisms and to develop new therapeutic drugs that target specific enzymes.

Protease Inhibition

Proteases are enzymes that break down proteins. This compound’s role as a protease inhibitor makes it valuable in research areas like virology, where protease inhibitors can prevent the maturation of viral proteins, thus inhibiting viral replication .

Fungicidal Properties

The fungicidal properties of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are leveraged in agricultural research . It’s studied for its effectiveness in protecting crops from fungal pathogens, which can have significant implications for food security.

Synthesis of Quinazolinone Derivatives

This compound is used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives . These derivatives are known to possess medicinal properties, making this application pivotal in pharmaceutical research.

Anti-inflammatory and Analgesic Activities

Benzoxazinone derivatives, including 6-amino-2-methyl-4H-3,1-benzoxazin-4-one, exhibit anti-inflammatory and analgesic activities . This makes them subjects of interest in the development of new drugs that can alleviate pain and reduce inflammation.

Neuroprotective and Antibacterial Activities

Lastly, the compound is associated with neuroprotective and antibacterial activities . It’s part of ongoing research into treatments for neurological disorders and bacterial infections, where new therapeutic options are constantly being sought.

作用機序

Target of Action

The primary targets of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one are certain types of bacteria. It has been shown to inhibit the growth of some Gram-negative bacteria, such as Salmonella typhi and Escherichia coli . These bacteria are known to cause various diseases in humans, including food poisoning and urinary tract infections.

Mode of Action

The compound interacts with its bacterial targets through hydrogen bonds and π–π interactions . Its heteroatoms can be engaged as acceptors in hydrogen bonds, and the fused aromatic ring can form π–π interactions with biological targets . This interaction disrupts the normal functioning of the bacteria, leading to their inhibition.

Biochemical Pathways

It is known that the compound has extraordinary potency as an acyl-enzyme inhibitor of human leukocyte elastase and other therapeutically relevant serine proteases . This suggests that it may interfere with the protease-dependent processes in the bacteria, disrupting their growth and proliferation.

Result of Action

The result of the action of 6-amino-2-methyl-4H-3,1-benzoxazin-4-one is the inhibition of bacterial growth. By interacting with its bacterial targets and disrupting their normal functioning, the compound prevents the bacteria from proliferating, thereby inhibiting their growth .

将来の方向性

The synthesis of benzoxazinone derivatives has drawn the attention of researchers due to their various medicinal uses and physiological activities . The review suggests that researchers are motivated to synthesize newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity .

特性

IUPAC Name |

6-amino-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFHEZQFGUMKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-methyl-4H-3,1-benzoxazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

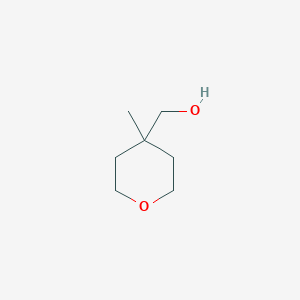

![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)